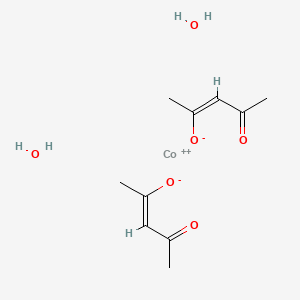
Cobalt diacetylacetonate dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt diacetylacetonate dihydrate is a coordination complex derived from cobalt and acetylacetonate ligands. It is a metal acetylacetonate, which are coordination complexes formed from the acetylacetonate anion and metal ions, typically transition metals . This compound is known for its vibrant color and its role in various chemical processes and applications.
Métodos De Preparación
The synthesis of cobalt diacetylacetonate dihydrate typically involves the reaction of cobalt salts with acetylacetone in the presence of a base. One common method is to mix a solution of cobalt salt, such as cobalt acetate, with acetylacetone and then raise the pH of the solution until the complex precipitates . Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and consistency of the product.
Análisis De Reacciones Químicas
Cobalt diacetylacetonate dihydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It can act as a catalyst in organic synthesis, particularly in coupling reactions such as the Negishi-type coupling reactions . Common reagents used in these reactions include bases and other ligands that can coordinate with the cobalt center. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Cobalt diacetylacetonate dihydrate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic synthesis reactions . In biology and medicine, it can be used in the study of metalloproteins and other cobalt-containing biomolecules. In industry, it is used in the production of cobalt-based materials and as a precursor for the synthesis of other cobalt compounds .
Mecanismo De Acción
The mechanism by which cobalt diacetylacetonate dihydrate exerts its effects involves the coordination of the acetylacetonate ligands to the cobalt center, forming a stable complex. This complex can then participate in various chemical reactions, often acting as a catalyst by facilitating the formation or breaking of chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Cobalt diacetylacetonate dihydrate can be compared with other metal acetylacetonates, such as nickel diacetylacetonate and copper diacetylacetonate. These compounds share similar structures and properties but differ in their specific reactivity and applications. For example, nickel diacetylacetonate is often used in similar catalytic applications but may have different reactivity due to the different metal center .
Propiedades
IUPAC Name |
cobalt(2+);(Z)-4-oxopent-2-en-2-olate;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Co.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;2*1H2/q;;+2;;/p-2/b2*4-3-;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLGGUCGGBCGFM-VGKOASNMSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.O.[Co+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.O.[Co+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18CoO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15077-39-1 |
Source


|
| Record name | Cobalt, diaquabis(2,4-pentanedionato)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015077391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














